molecular formula C19H26FN3O5 B169052 (r)-Tert-butyl 4-(2-fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)piperazine-1-carboxylate CAS No. 154590-62-2

(r)-Tert-butyl 4-(2-fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)piperazine-1-carboxylate

Cat. No. B169052
M. Wt: 395.4 g/mol
InChI Key: MOYRUYYEQYIFJI-CQSZACIVSA-N
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Description

The compound contains a piperazine moiety, which is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .

Scientific Research Applications

Synthesis and Characterization

  • The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized via condensation reactions, and its structure was confirmed using spectroscopic methods and X-ray diffraction. This research demonstrates the compound's potential for further biological evaluations (Sanjeevarayappa et al., 2015).

Stability Assessment

  • A study evaluated the stability of triazolyl oxazolidinone (TOZ) derivatives, including compounds similar to the subject compound, in simulated gastric and intestinal fluids, as well as in human plasma. This research is crucial for understanding the compound's stability in biological environments (Phillips et al., 2010).

Novel Chemistry and Pharmacological Potential

  • The sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, presents novel chemistry with pharmacological potential due to its second nitrogen atom on the N-tert-butyl piperazine substructure (Gumireddy et al., 2021).

Crystal Structure Analysis

  • Crystal structure studies of compounds with a similar structure to the compound have been conducted to understand their molecular conformation, intermolecular interactions, and potential pharmaceutical applications (Kumara et al., 2017).

Biological Activities

  • Various derivatives of piperazine, including those with structures related to the compound of interest, have been synthesized and evaluated for their biological activities, such as antimicrobial and anthelmintic activities. These studies contribute to the understanding of the compound's potential medical applications (Various Authors).

properties

IUPAC Name

tert-butyl 4-[2-fluoro-4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O5/c1-19(2,3)28-17(25)22-8-6-21(7-9-22)16-5-4-13(10-15(16)20)23-11-14(12-24)27-18(23)26/h4-5,10,14,24H,6-9,11-12H2,1-3H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYRUYYEQYIFJI-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3CC(OC3=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583305
Record name tert-Butyl 4-{2-fluoro-4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-Tert-butyl 4-(2-fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)piperazine-1-carboxylate

CAS RN

154590-62-2
Record name tert-Butyl 4-{2-fluoro-4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Faazil, MS Malik, SA Ahmed, RI Alsantali, P Yedla… - Bioorganic …, 2022 - Elsevier
The quest for new antifungal and antitubercular drugs is a need of the hour because of morbid co-pathogenesis and an increase in immunocompromised patients. One of the ways …
Number of citations: 13 www.sciencedirect.com

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